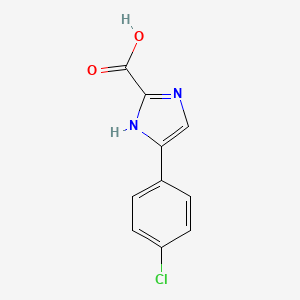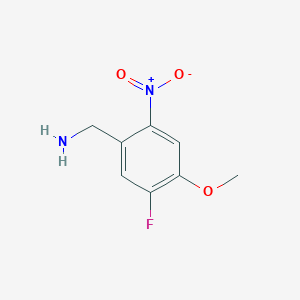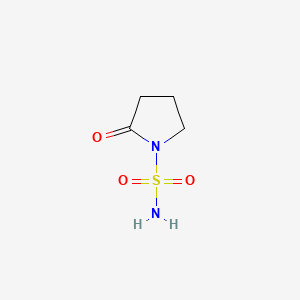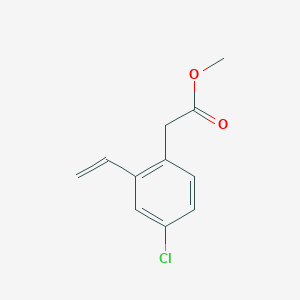
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and glyoxal.
Formation of Imidazole Ring: The reaction between 4-chlorobenzaldehyde and glyoxal in the presence of ammonium acetate leads to the formation of 4-chlorophenylimidazole.
Carboxylation: The 4-chlorophenylimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole derivatives.
Esterification Products: Esters of this compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
Uniqueness
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)8-5-12-9(13-8)10(14)15/h1-5H,(H,12,13)(H,14,15) |
Clé InChI |
BOECNLUXALCGIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)



![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)



![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)


